molecular formula C₉H₁₁D₃N₂O₂ B1157274 N-Formylloline-d3

N-Formylloline-d3

Cat. No.: B1157274
M. Wt: 185.24
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Formylloline-d3 is a characterized, deuterated analog of the loline alkaloid, N-Formylloline (CAS 38964-33-9). This compound is supplied as a high-purity reference standard and is compliant with regulatory guidelines. Its primary application is in analytical chemistry, where it serves as an internal standard for the accurate quantification of its non-labeled counterpart, API Loline, during analytical method development, method validation (AMV), and Quality Control (QC) applications in the synthesis and formulation stages of drug development . The use of a deuterated standard ensures traceability and enhances the reliability of data against pharmacopeial standards (e.g., USP, EP) . In research contexts, N-Formylloline is one of the primary loline alkaloids produced in symbiotic relationships between grasses, such as meadow fescue ( Schedonorus pratensis ), and fungal endophytes of the Epichloë genus . These alkaloids are of significant interest due to their insecticidal and insect feeding deterrent activities, which confer natural pest resistance to the host grass . Consequently, this compound is a critical tool for researchers using techniques like Gas Chromatography (GC) or Near Infrared Spectroscopy (NIRS) to study alkaloid profiles, fungal biomass, and plant-fungal interactions in forage and turf grass breeding programs . It has also been utilized in bioactivity screens to investigate the potential role of loline alkaloids in antifungal defense against common phytopathogens . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C₉H₁₁D₃N₂O₂

Molecular Weight

185.24

Synonyms

N-[(2R,3R,3aS,4S,6aS)-hexahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]-N-methylformamide-d3;  2,4-Methano-4H-furo[3,2-b]pyrrole Formamide Deriv.-d3; 

Origin of Product

United States

Comparison with Similar Compounds

Peramine Hemisulfate

  • Chemical Formula : C12H17N5O·H2SO4
  • Biosynthetic Pathway : Distinct from loline alkaloids, peramine is a pyrrolopyrazine derivative.
  • Bioassay Use : Tested at 100 ppm , significantly lower than N-formylloline-d3, reflecting its higher potency against insect herbivores .

N-Acetylloline Hydrochloride

  • Structural Relation : An acetylated derivative of loline, sharing the core loline skeleton but modified at the amine group.
  • Stability : The hydrochloride salt form enhances solubility for in vitro studies, contrasting with the deuterated form’s isotopic labeling utility .

Ergovaline and Lolitrem B

  • Ergovaline: A clavine ergot alkaloid (C29H35N5O5) stored in lactic acid solutions.
  • Lolitrem B: A tremorgenic indole-diterpene (C42H55NO7) associated with livestock neurological disorders. Its mechanism diverges entirely from this compound, targeting ion channels rather than microbial pathways .

Comparative Data Table

Compound Chemical Formula Biosynthetic Class Bioassay Concentration (ppm) Primary Activity Source
This compound C9H11D3N2O2 Loline Alkaloid 500 Antifungal Toronto Research Chemicals
Peramine Hemisulfate C12H17N5O·H2SO4 Pyrrolopyrazine 100 Insecticidal Toronto Research Chemicals
Ergovaline C29H35N5O5 Ergot Alkaloid Variable (lactic acid stock) Mammalian Toxicity Isolated from ryegrass
Lolitrem B C42H55NO7 Indole-Diterpene Variable (methanol:water) Neurotoxic (livestock) Isolated from ryegrass

Key Research Findings

  • Antifungal Specificity : this compound’s activity against Fusarium and Drechslera spp. contrasts with the insecticidal focus of peramine and mammalian toxicity of ergovaline/lolitrem B .
  • Deuterated Utility: The deuterium in this compound aids in tracking metabolic pathways without altering biological activity, a feature absent in non-labeled analogs like N-acetylloline .

Preparation Methods

Biosynthetic Precursor Labeling

Deuterium labeling in loline alkaloids often begins with isotopically enriched precursors. For N-formylloline-d3, proline (Pro) and aspartic acid (Asp) serve as primary sources of deuterium at positions C2, C7, and C8 of the loline core. In one approach, trans-3-[²H]Pro and cis-3-[²H]Pro were synthesized via Mitsunobu reactions and tosylation-reduction sequences to introduce deuterium at C7 (Scheme 1). Similarly, (3R)-3-[²H]Asp and (3S)-2,3-[²H₂]Asp were chemoenzymatically prepared to label C2. These precursors are fed to Epichloë cultures, where endogenous enzymes incorporate deuterium into the loline backbone during biosynthesis.

Chemical Synthesis of Deuterated Intermediates

Chemical synthesis routes focus on the intermediate 1-exo-acetamidopyrrolizidine (AcAP) , a precursor to N-acetylnorloline (NANL), which is subsequently formylated to yield N-formylloline. Key steps include:

  • Dieckmann Condensation : A diester intermediate undergoes cyclization to form the pyrrolizidine skeleton. Hydrolysis and decarboxylation with DCl in D₂O introduce deuterium at C8.

  • Nickel Boride Reduction : Oxime intermediates derived from deuterated diesters are reduced using NiCl₂ and NaBH₄ to retain deuterium at C7, avoiding losses observed with Raney nickel.

  • Acetylation : The resulting amine is acetylated to yield (±)-7,7-[²H₂]AcAP or (±)-2,2,8-[²H₃]AcAP, which are further processed enzymatically by LolO to form NANL and this compound.

Enzymatic Oxidation and Ether Bridge Formation

The Fe/2OG oxygenase LolO catalyzes the four-electron oxidation of AcAP to NANL, installing the ether bridge via sequential hydrogen abstraction and oxygen rebound mechanisms. Using deuterated AcAP substrates, LolO abstracts endo hydrogens from C2 and C7, forming C–O bonds with retention of configuration (Figure 1). Kinetic isotope effect (KIE) studies with site-specific deuteriation confirm that C2–H cleavage precedes C7–H abstraction, with rate constants (k₂ = 1.7 ± 0.2 min⁻¹, k₇ = 0.4 ± 0.1 min⁻¹) reflecting the stepwise nature of the reaction.

Analytical Validation of Deuterium Incorporation

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis of synthetic intermediates, such as (±)-7,7-[²H₂]AcAP, confirmed 97% deuterium incorporation at C7, while (±)-2,2,8-[²H₃]AcAP showed 88% deuteriation at C2 and C8. Post-enzymatic processing, this compound exhibited a molecular ion at m/z = 184 ([M+H]⁺), corresponding to a +3 Da shift relative to the unlabeled compound.

Gas Chromatography–Mass Spectrometry (GC–MS)

GC–MS of this compound from Epichloë cultures fed with cis-3-[²H]Pro revealed a 30.5 ± 2.3% enhancement at m/z = 184, confirming deuterium retention at C7. Conversely, cultures fed (3R)-3-[²H]Asp showed a 22.7 ± 1.8% enrichment at m/z = 184, verifying labeling at C2.

Challenges and Optimization

Deuterium Loss During Reduction

Early synthetic routes using Raney nickel for oxime reduction resulted in significant deuterium loss (≤85%) due to proton exchange. Switching to nickel boride (NiCl₂/NaBH₄) improved retention to >95%, albeit with moderate yields (13%).

Stereochemical Purity

Feeding trans-3-[²H]Pro led to minimal deuterium incorporation (2.9 ± 0.3%), attributed to trace contamination by the cis isomer. Purification via preparatory HPLC and chiral resolution ensured stereochemical fidelity in precursor synthesis.

Applications in Biosynthetic Studies

This compound enables mechanistic studies of loline alkaloid biosynthesis. For example:

  • Isotopic Tracing : Tracking deuterium in NFL (N-formylloline) reveals the stereochemical course of LolO-catalyzed reactions.

  • Kinetic Analysis : KIE measurements using deuterated AcAP substrates quantify the relative rates of C2 vs. C7 oxidation.

CompoundSynthetic RouteDeuterium PositionIncorporation (%)Yield (%)
(±)-7,7-[²H₂]AcAPNickel boride reduction of oximeC79713
(±)-2,2,8-[²H₃]AcAPDCl/D₂O hydrolysis of diesterC2, C88821
cis-3-[²H]ProMitsunobu reaction, tosylation, NaBD₄C7 (endo)9534
(3R)-3-[²H]AspAspartase B-catalyzed aminationC2 (endo)8941

Data Table 2. GC–MS Analysis of this compound from Epichloë Cultures

Precursor Fedm/z ([M+H]⁺)Enrichment (%)Deuteration Site
cis-3-[²H]Pro18430.5 ± 2.3C7
(3R)-3-[²H]Asp18422.7 ± 1.8C2
Natural-abundance control183<1

Q & A

Q. What are the standard analytical methodologies for characterizing N-Formylloline-d3 in preclinical studies?

Q. How should researchers validate synthetic pathways for this compound to ensure isotopic integrity?

Q. What experimental design considerations are critical for minimizing isotopic interference in metabolic tracing studies using this compound?

Answer: Implement paired experimental and control groups using non-deuterated analogs to isolate isotopic effects. Use crossover designs to account for inter-individual variability in metabolic pathways. For data analysis, apply mixed-effects models to differentiate biological variation from technical noise introduced by deuterium labeling. Document these steps in the "Statistics" section of manuscripts, adhering to NIH guidelines for transparency .

Q. How can researchers resolve contradictions in pharmacokinetic (PK) data for this compound across different model systems?

Answer: Apply triangulation by cross-validating results using in vitro (e.g., hepatocyte assays), in situ (perfused organs), and in vivo models. Sensitivity analysis can identify variables (e.g., metabolic enzyme expression) that disproportionately affect outcomes. Present conflicting data in comparative tables with annotations explaining methodological disparities (e.g., sampling intervals, detection limits) .

Q. What strategies are recommended for ensuring reproducibility in this compound studies, particularly when scaling experimental protocols?

Answer: Standardize batch-to-batch quality control (QC) metrics, including isotopic purity (>98% d3) and solvent residue thresholds. Use factorial experimental designs to test the robustness of protocols under varying conditions (e.g., pH, temperature). Publish detailed supplementary materials with step-by-step workflows and raw QC data to facilitate replication .

Methodological Frameworks for Hypothesis Development

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate research questions on this compound’s mechanism of action?

Answer:

  • Feasible : Assess resource availability (e.g., deuterated precursor costs, analytical infrastructure).
  • Novel : Focus on understudied pathways, such as deuterium’s impact on binding kinetics.
  • Ethical : For in vivo studies, justify sample sizes using power analysis to minimize animal use .
  • Example question: “How does deuterium substitution in this compound alter its binding affinity to cytochrome P450 isoforms compared to the non-deuterated form?” .

Data Presentation and Interpretation

Q. What are best practices for presenting isotopic enrichment data in this compound studies?

Answer: Use composite figures integrating MS spectra, chromatograms, and bar charts comparing deuterium incorporation rates. Tables should include:

Sample IDEnrichment (%)SD (±)QC Pass/Fail
Batch-199.20.3Pass
Batch-297.81.1Fail
Avoid duplicating data in text and visuals; instead, annotate outliers and trends .

Addressing Ethical and Compliance Challenges

Q. What ethical documentation is required for studies involving this compound in animal models?

Answer: Submit protocols to institutional review boards (IRBs) detailing deuterium’s biological inertness and absence of known radiological risks. Include justification for deuterium use (e.g., enhanced metabolic tracking) and monitoring plans for unexpected toxicity. Reference compliance with national guidelines (e.g., NIH’s ARRIVE) in the "Methods" section .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.